4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide
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Overview
Description
4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a furan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride, furan-2-ylmethanol, and N-methylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-methyl-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition. This inhibition can disrupt essential biological processes in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(furan-2-ylmethyl)aniline
- 4-chloro-N-(furan-2-ylmethyl)benzamide
- 4-chloro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
Uniqueness
4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which can confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C12H12ClNO3S |
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Molecular Weight |
285.75 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3 |
InChI Key |
LFDDTRSCKWFBGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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